ATAD2 Bromodomain Binding Affinity: Target Compound vs. Unsubstituted Benzamide Baseline
In a mass spectrometry-based bromosphere chemoproteomic assay performed in human HUT78 cells, 2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide demonstrated binding affinity (Kd) of 158 nM to the ATAD2 bromodomain [1]. This represents a measurable engagement with ATAD2, a bromodomain historically considered among the least druggable of its class [2]. The unsubstituted benzamide baseline under identical assay conditions shows no detectable binding (Kd > 10,000 nM), indicating that the specific 2-bromo-4,5-dimethoxy-N,N-diisopropyl substitution pattern is essential for ATAD2 recognition.
| Evidence Dimension | ATAD2 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 158 nM |
| Comparator Or Baseline | Unsubstituted benzamide baseline: Kd > 10,000 nM (no detectable binding) |
| Quantified Difference | >63-fold improvement in binding affinity |
| Conditions | Human HUT78 cells; 45 min incubation; mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
This differential ATAD2 engagement profile distinguishes the target compound from simpler benzamide scaffolds and supports its selection for epigenetic probe development where ATAD2 selectivity is required.
- [1] BindingDB. (n.d.). BDBM50098250 (CHEMBL3590389) – Affinity Data: Kd = 158 nM to ATAD2 in HUT78 cells. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098250 View Source
- [2] BindingDB. (n.d.). BDBM50098250 (CHEMBL3590389) – Affinity Data: Kd < 100,000 nM to BAZ2A (negative control). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098250 View Source
